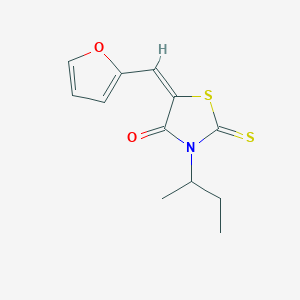

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)cyclohex-3-enecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)cyclohex-3-enecarboxamide is a synthetic molecule that appears to be related to the class of cannabinoid ligands, as suggested by the structural motifs present in the analogues described in the provided papers. Although the exact molecule is not directly mentioned, the papers discuss similar compounds with pyrazole and piperidine moieties, which are key structural components of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates includes the conversion of piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and subsequent reaction with N-mono-substituted hydrazines to afford the target compounds . This suggests that a similar approach could be used for the synthesis of N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)cyclohex-3-enecarboxamide, with appropriate modifications to introduce the cyclohexene and cyclopropyl groups.

Molecular Structure Analysis

The molecular structure of cannabinoid ligands, including the pyrazole and piperidine rings, has been studied using high field NMR spectroscopy and molecular mechanics geometry searches. These studies provide insights into the conformation of the ligands and the structural requirements for binding to the CB1 and CB2 receptors . The cycloalkyl and phenyl substitutions at the N1 and C5 positions of the pyrazole ring influence the ligand conformation and receptor affinity, which is crucial for understanding the molecular structure of N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)cyclohex-3-enecarboxamide.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds indicate that the pyrazole ring can undergo various substitutions, which can be tailored to achieve desired biological activities. The N-alkylation reactions and the formation of carboxylate esters are key steps in the synthesis of these compounds . Additionally, the molecular docking studies performed on similar compounds suggest that the chemical interactions between the ligands and the enzymes, such as cyclooxygenase, are important for their biological activities .

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)cyclohex-3-enecarboxamide are not directly provided, the properties of similar compounds can be inferred. The NMR, Mass, and IR spectral studies of the synthesized compounds provide information on their structural integrity and purity . The biological evaluation of these compounds, including their antibacterial, anti-inflammatory, and antioxidant activities, suggests that they possess moderate to good activities, which could be attributed to their physical and chemical properties .

Eigenschaften

IUPAC Name |

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O/c23-18(14-4-2-1-3-5-14)19-15-8-10-22(11-9-15)17-12-16(20-21-17)13-6-7-13/h1-2,12-15H,3-11H2,(H,19,23)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABAQPULGOXVLAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)cyclohex-3-enecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

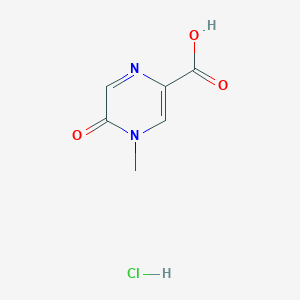

![ethyl 1-(5-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-pyridinyl)-4-piperidinecarboxylate](/img/structure/B2509741.png)

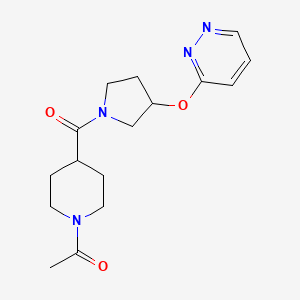

![3,4-difluoro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2509744.png)

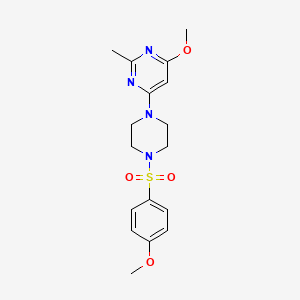

![N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-N-(2,6-dichlorophenyl)amine](/img/structure/B2509745.png)

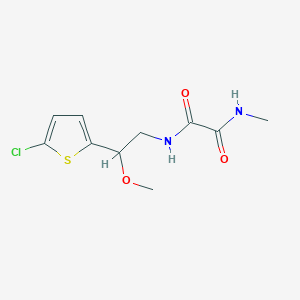

![3-(Dimethylamino)-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]acrylonitrile](/img/structure/B2509747.png)

![{6-Oxaspiro[4.5]decan-9-yl}hydrazine dihydrochloride](/img/structure/B2509752.png)